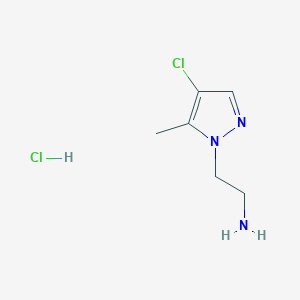
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro and methyl substituent on the pyrazole ring, and an ethanamine side chain, which is protonated to form the hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or recrystallization to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the chloro substituent or reduction of the pyrazole ring.
Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The chloro and methyl substituents on the pyrazole ring can influence its binding affinity to enzymes or receptors. The ethanamine side chain can interact with biological membranes or proteins, potentially leading to changes in cellular function. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity or receptor signaling.
相似化合物的比较
Similar Compounds
4-Chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine: Lacks the methyl group, which can affect its chemical properties and biological activity.
2-(5-Methyl-1H-pyrazol-1-yl)ethanamine:
Uniqueness
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride is unique due to the specific combination of chloro and methyl substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-5-6(7)4-9-10(5)3-2-8;/h4H,2-3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEFBLJFKNBTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
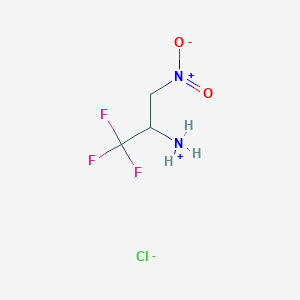
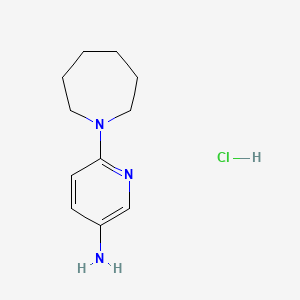
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B7970221.png)
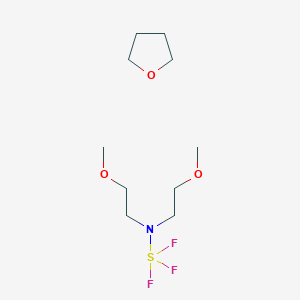
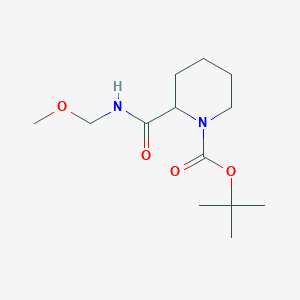
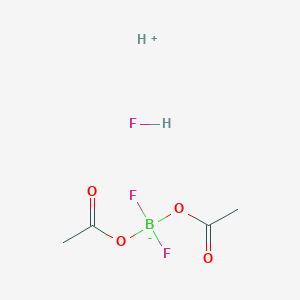
![1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7970256.png)
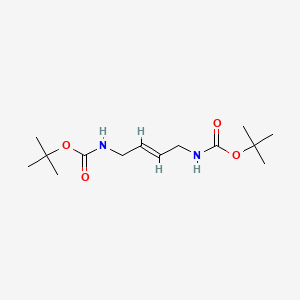
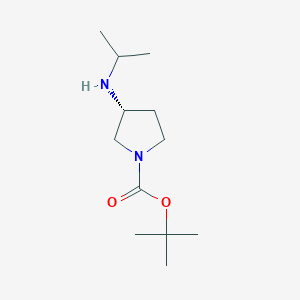
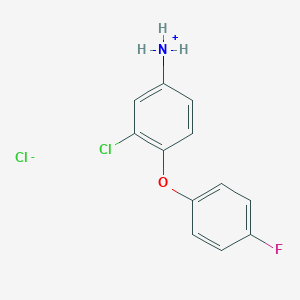
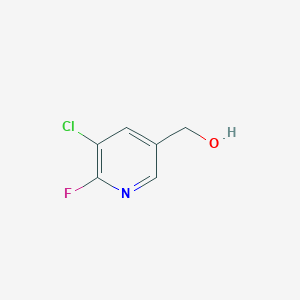
![2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione](/img/structure/B7970293.png)
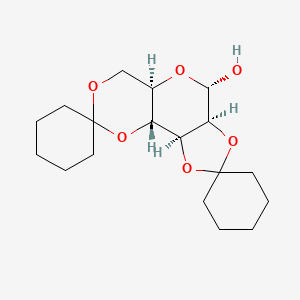
![7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B7970301.png)
